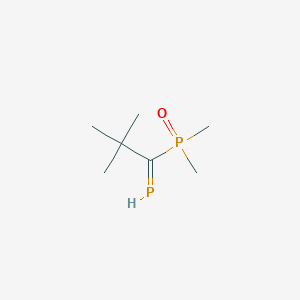
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanylidene group and an oxo-lambda~5~-phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with suitable reagents under controlled conditions. One common method involves the use of dimethylphosphine and a suitable alkylating agent to introduce the phosphanylidene group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphanylidene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can lead to a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphanylidene and oxo-lambda~5~-phosphane groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Dimethylphenylphosphine: Another organophosphorus compound with similar structural features.
Trimethylphosphine: A related compound with three methyl groups attached to the phosphorus atom.
Diphenylphosphine: A compound with two phenyl groups attached to the phosphorus atom.
Uniqueness
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of phosphanylidene and oxo-lambda~5~-phosphane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
846601-37-4 |
|---|---|
Molekularformel |
C7H16OP2 |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
(1-dimethylphosphoryl-2,2-dimethylpropylidene)phosphane |
InChI |
InChI=1S/C7H16OP2/c1-7(2,3)6(9)10(4,5)8/h9H,1-5H3 |
InChI-Schlüssel |
KGYRXTBHRNPNKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=P)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
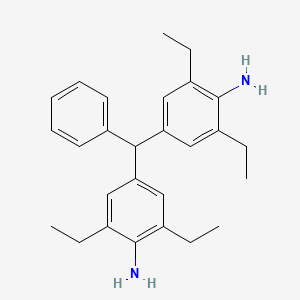
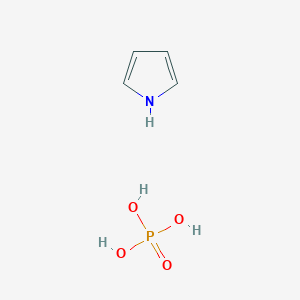
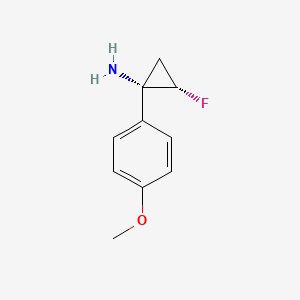
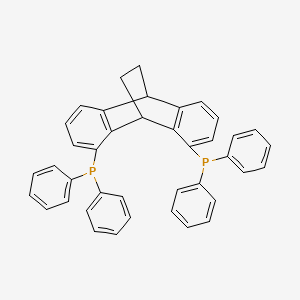
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)


